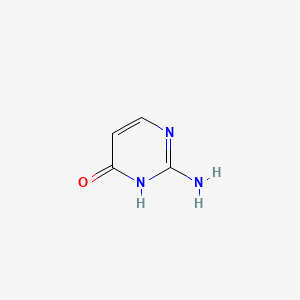
Vinmegallate-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound known for its applications in medicinal chemistry, particularly as an anticancer agent and medicinal adjuvant. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are carefully controlled to maximize yield and ensure the incorporation of deuterium at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions
Vinmegallate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Vinmegallate-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
Vinmegallate-d9 exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinmegallate: The non-deuterated form of Vinmegallate-d9, used for similar applications but without the benefits of deuterium labeling.
Vincristine: Another tubulin inhibitor used in cancer treatment, but with a different chemical structure.
Vinblastine: Similar to Vincristine, used in cancer therapy with a different mechanism of action
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and tracing studies. The incorporation of deuterium atoms can lead to differences in the metabolic pathways and pharmacokinetics compared to non-deuterated compounds.
Eigenschaften
CAS-Nummer |
1794811-93-0 |
|---|---|
Molekularformel |
C₃₀H₂₃D₉N₂O₅ |
Molekulargewicht |
509.64 |
Synonyme |
(3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-(Trimethoxy-d9)_x000B_benzoate; RGH 4417-d9; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


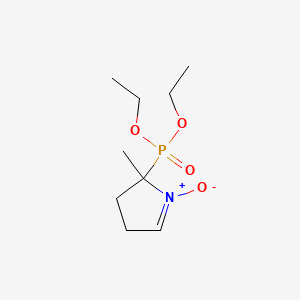
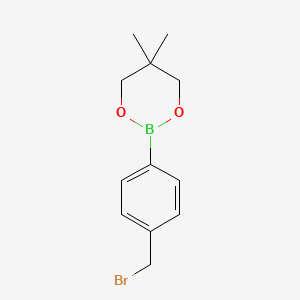
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
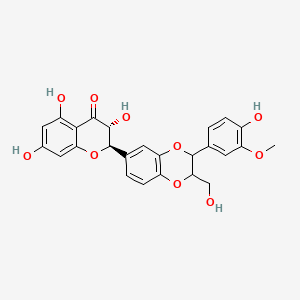
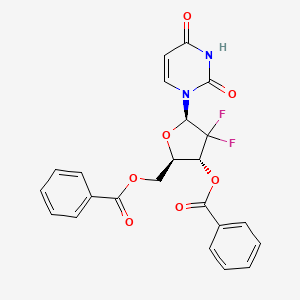
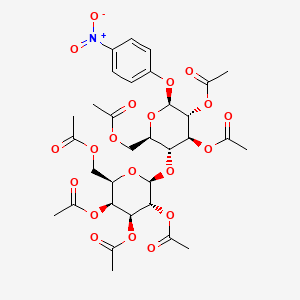

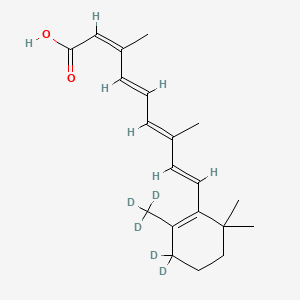
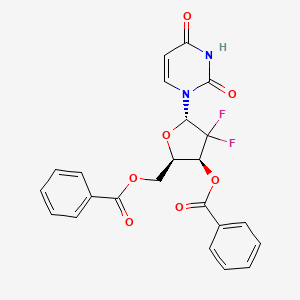
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
